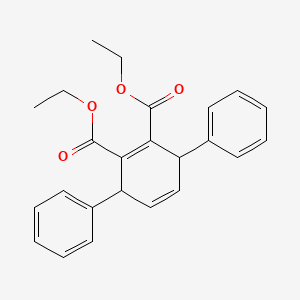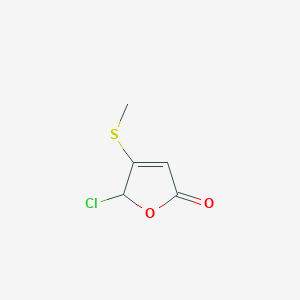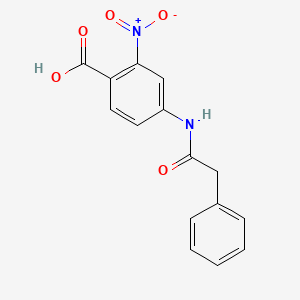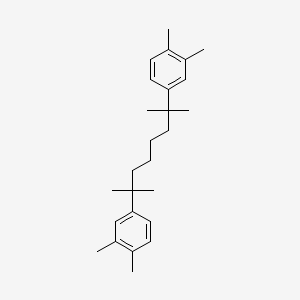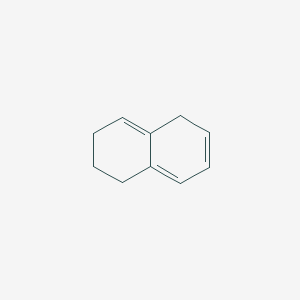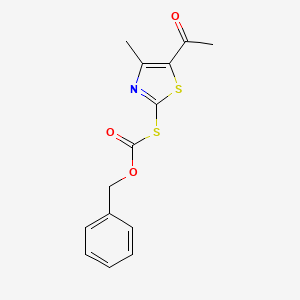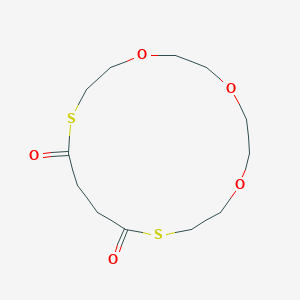
1,4,7-Trioxa-10,15-dithiacycloheptadecane-11,14-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4,7-Trioxa-10,15-dithiacycloheptadecane-11,14-dione is a chemical compound with the molecular formula C12H20O5S2 It is known for its unique structure, which includes three oxygen atoms and two sulfur atoms within a 17-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7-Trioxa-10,15-dithiacycloheptadecane-11,14-dione typically involves the formation of the 17-membered ring through a series of organic reactions. One common method includes the reaction of diethylene glycol with a suitable sulfur-containing reagent under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
化学反应分析
Types of Reactions
1,4,7-Trioxa-10,15-dithiacycloheptadecane-11,14-dione undergoes various types of chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: The oxygen and sulfur atoms can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.
科学研究应用
1,4,7-Trioxa-10,15-dithiacycloheptadecane-11,14-dione has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the synthesis of advanced materials and as a precursor for other chemical compounds.
作用机制
The mechanism by which 1,4,7-Trioxa-10,15-dithiacycloheptadecane-11,14-dione exerts its effects involves its ability to form stable complexes with metal ions and other molecules. The oxygen and sulfur atoms in the compound can coordinate with metal ions, facilitating various chemical reactions. This coordination ability is crucial for its applications in catalysis and material science.
相似化合物的比较
Similar Compounds
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: Another macrocyclic compound with a similar ring structure but containing nitrogen atoms instead of sulfur.
4,7,10-Trioxa-1,13-tridecanediamine: A compound with a similar oxygen-containing structure but different functional groups.
Uniqueness
1,4,7-Trioxa-10,15-dithiacycloheptadecane-11,14-dione is unique due to the presence of both oxygen and sulfur atoms within its ring structure. This combination imparts distinct chemical properties, such as the ability to form stable complexes with a wide range of metal ions, making it valuable in various scientific and industrial applications.
属性
CAS 编号 |
62786-68-9 |
|---|---|
分子式 |
C12H20O5S2 |
分子量 |
308.4 g/mol |
IUPAC 名称 |
1,4,7-trioxa-10,15-dithiacycloheptadecane-11,14-dione |
InChI |
InChI=1S/C12H20O5S2/c13-11-1-2-12(14)19-10-8-17-6-4-15-3-5-16-7-9-18-11/h1-10H2 |
InChI 键 |
HUGDNWLRWHNMCW-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)SCCOCCOCCOCCSC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



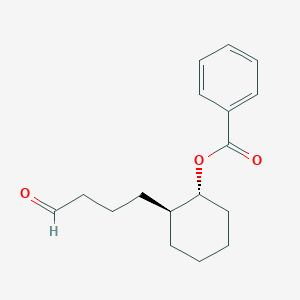
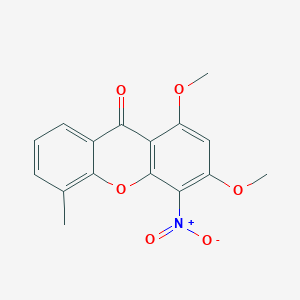


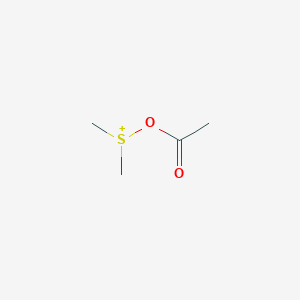
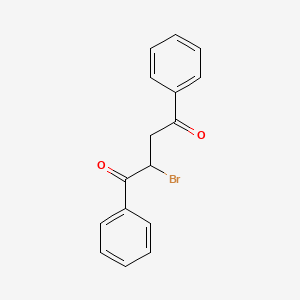
![4-{2-[(Prop-2-yn-1-yl)sulfanyl]ethyl}morpholine](/img/structure/B14513159.png)
